molecular formula C20H25NO2 B1260212 Cyclamenol A

Cyclamenol A

Cat. No. B1260212
M. Wt: 311.4 g/mol
InChI Key: ZGISRQDECHVCPS-RVRZLWGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclamenol A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Leukocyte Adhesion Inhibition

Cyclamenol A, a naturally occurring inhibitor, has been studied for its ability to inhibit leukocyte adhesion to endothelial cells. This property has significant implications for the treatment and management of various inflammatory conditions and immune response-related diseases. The synthesis of cyclamenol A and its diastereomers has been a topic of interest in this context (Nazaré & Waldmann, 2000), (Nazaré & Waldmann, 2001).

Anti-Cancer Properties

Research has identified cyclamenols, including cyclamenol A, as having potential in cancer treatment. Specifically, certain cyclamenols have shown moderate inhibitory activity against cancer cell lines, such as the gastric carcinoma cell line N87 (Shen et al., 2020), (Shen et al., 2019).

Horticultural Enhancement

Cyclamen species are known for their ornamental value. Research has focused on the effects of various substances, like gibberellic acid, on enhancing the ornamental quality of Cyclamen species, indicating potential applications for cyclamenol A in horticulture and plant cultivation (Cornea-Cipcigan et al., 2020).

Traditional Medicine Applications

There is evidence of Cyclamen species, potentially including cyclamenol A, being used in traditional medicine practices. For example, Cyclamen coum has been used for treating symptoms of vaginal infections (Turan et al., 2019).

Antibacterial Activity

Studies have shown that compounds derived from Cyclamen species exhibit antibacterial properties, which could be explored for cyclamenol A. These properties are significant for potential applications in medical and pharmaceutical fields, particularly against gram-negative bacteria (Saboora et al., 2019).

properties

Product Name

Cyclamenol A

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

(3E,5E,7E,11E,13Z,15E,17E)-10-hydroxy-19-methyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

InChI

InChI=1S/C20H25NO2/c1-18-13-9-5-2-3-6-10-14-19(22)15-11-7-4-8-12-16-20(23)21-17-18/h2-14,16,18-19,22H,15,17H2,1H3,(H,21,23)/b5-2+,6-3-,8-4+,11-7+,13-9+,14-10+,16-12+

InChI Key

ZGISRQDECHVCPS-RVRZLWGASA-N

Isomeric SMILES

CC/1CNC(=O)/C=C/C=C/C=C/CC(/C=C/C=C\C=C\C=C1)O

Canonical SMILES

CC1CNC(=O)C=CC=CC=CCC(C=CC=CC=CC=C1)O

synonyms

cyclamenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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